1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione is a compound that features a piperidine ring attached to a pyrrolidine-2,5-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine moieties makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione precursors. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The pyrrolidine-2,5-dione moiety may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the piperidine moiety.
N-substituted pyrrolidine-2,5-diones: Compounds with different substituents on the nitrogen atom.
Spiropiperidines: Compounds where the piperidine ring is fused to other ring systems.
Uniqueness
1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione is unique due to the combination of piperidine and pyrrolidine-2,5-dione structures. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and other fields.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(piperidin-2-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)7-8-3-1-2-6-11-8/h8,11H,1-7H2 |
InChI Key |
JZLWEMQDWQSIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
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